molecular formula C12H13ClO B3151461 (2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde CAS No. 71245-75-5

(2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde

Cat. No. B3151461
CAS RN: 71245-75-5
M. Wt: 208.68 g/mol
InChI Key: DKKHUCWXJYVESE-ZRDIBKRKSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes retrosynthetic analysis, which is the process of deconstructing a complex molecule into simpler molecules or precursors .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, its reactivity, and the products formed from these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Luminescence Sensing

A study by Shi et al. (2015) on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks showcases the potential of similar compounds in luminescence sensing. These frameworks exhibited selective sensitivity to benzaldehyde derivatives, highlighting their utility in detecting specific chemicals through fluorescence changes. Such materials could be foundational in developing sensors for environmental monitoring, food safety, or medical diagnostics (Shi, Zhong, Guo, & Li, 2015).

Crystal Structure Analysis

Research by Bania et al. (2007) on the crystal structures of bis-phenols provides a detailed look at the interactions and configurations that dictate molecular assembly. The study's insights into weak interactions' roles in crystal packing can inform the synthesis and design of new compounds with desired physical and chemical properties (Bania, Sarma, Karmakar, & Baruah, 2007).

Organic Synthesis and Reactivity

The work of Rouchaud et al. (2010) on the acid-catalyzed heterolysis of a pyrazol α-chloroacetanilide derivative exemplifies the intricate reactivity patterns that can emerge from structurally complex molecules. Understanding such reactions is crucial for developing novel synthetic routes in pharmaceuticals and organic materials (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010).

Environmental Chemistry

Cantillana et al. (2009) discuss synthesizing a compound as a precursor for alkylsulfonyl-DDE, demonstrating the relevance of similar molecular structures in environmental chemistry. This research contributes to understanding persistent organic pollutants and developing methods for their detection and degradation (Cantillana, Sundström, & Bergman, 2009).

Photocatalysis

A study by Suga, Ohkubo, and Fukuzumi (2005) on the photooxygenation of dimethylbiphenyl with oxygen highlights the potential of certain compounds in photocatalysis. This process, which involves photoinduced electron transfer, can be applied in green chemistry for the synthesis of oxygenated organic compounds, showcasing an application in renewable energy and sustainable materials production (Suga, Ohkubo, & Fukuzumi, 2005).

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

(E)-3-chloro-3-(2,4-dimethylphenyl)-2-methylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c1-8-4-5-11(9(2)6-8)12(13)10(3)7-14/h4-7H,1-3H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKHUCWXJYVESE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=C(C)C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=C(/C)\C=O)/Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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